N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide
Overview
Description
Preparation Methods
The synthesis of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be further processed to obtain the pure compound .
Chemical Reactions Analysis
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in organic synthesis and is used in the development of new chemical compounds.
Biology: This compound is utilized in biochemical studies to understand various biological processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Industry: This compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide can be compared with similar compounds such as:
2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has a similar structure but differs in its functional groups and chemical properties.
N,N-dimethylacetamide: While structurally related, this compound lacks the trifluoroethyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
N,N-dimethyl-2-(2,2,2-trifluoroethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-11(2)5(12)3-10-4-6(7,8)9/h10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTARMRFRCXLRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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